molecular formula C7H5FN2 B12969608 5-Ethynyl-2-fluoropyridin-4-amine

5-Ethynyl-2-fluoropyridin-4-amine

Cat. No.: B12969608
M. Wt: 136.13 g/mol
InChI Key: TXRBGIWJHPWKRB-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H5FN2 This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an ethynyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-fluoropyridin-4-amine typically involves multi-step processes starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The ethynyl group can participate in π-π stacking interactions and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-fluoropyridin-4-amine is unique due to the presence of both the fluorine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-ethynyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10)

InChI Key

TXRBGIWJHPWKRB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1N)F

Origin of Product

United States

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